molecular formula C12H22O6 B1619460 Dodecanediperoxoic acid CAS No. 66280-55-5

Dodecanediperoxoic acid

Cat. No. B1619460
CAS RN: 66280-55-5
M. Wt: 262.3 g/mol
InChI Key: JHUXOSATQXGREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06239317B1

Procedure details

a mixture of maleic anhydride, a urea-hydrogen peroxide complex and acetic acid; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=O)[CH:3]=[CH:2]1>C(O)(=O)C>[C:1]([O:6][OH:6])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:4][CH2:3][CH2:2][CH2:1][CH2:4][CH2:3][CH2:2][C:1]([O:6][OH:7])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC(=O)OO)(=O)OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.